molecular formula C12H14BrFN2O2 B2382420 3-bromo-6-fluoro-N-[(oxan-3-yl)methyl]pyridine-2-carboxamide CAS No. 2094833-39-1

3-bromo-6-fluoro-N-[(oxan-3-yl)methyl]pyridine-2-carboxamide

Cat. No.: B2382420
CAS No.: 2094833-39-1
M. Wt: 317.158
InChI Key: AVTZUMNGLDYIDB-UHFFFAOYSA-N
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Description

3-bromo-6-fluoro-N-[(oxan-3-yl)methyl]pyridine-2-carboxamide is a heterocyclic compound that features a pyridine ring substituted with bromine, fluorine, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-6-fluoro-N-[(oxan-3-yl)methyl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common route includes the bromination and fluorination of a pyridine derivative, followed by the introduction of the carboxamide group through amidation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-bromo-6-fluoro-N-[(oxan-3-yl)methyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Amidation and Esterification: The carboxamide group can participate in reactions to form amides or esters.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

3-bromo-6-fluoro-N-[(oxan-3-yl)methyl]pyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 3-bromo-6-fluoro-N-[(oxan-3-yl)methyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-6-fluoropyridine-2-carboxamide: Lacks the oxan-3-ylmethyl group, which may affect its reactivity and applications.

    6-fluoro-N-[(oxan-3-yl)methyl]pyridine-2-carboxamide: Lacks the bromine atom, which can influence its chemical properties and biological activity.

Uniqueness

3-bromo-6-fluoro-N-[(oxan-3-yl)methyl]pyridine-2-carboxamide is unique due to the presence of both bromine and fluorine atoms, as well as the oxan-3-ylmethyl group

Properties

IUPAC Name

3-bromo-6-fluoro-N-(oxan-3-ylmethyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrFN2O2/c13-9-3-4-10(14)16-11(9)12(17)15-6-8-2-1-5-18-7-8/h3-4,8H,1-2,5-7H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTZUMNGLDYIDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CNC(=O)C2=C(C=CC(=N2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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